N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide
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Overview
Description
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a piperidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylpyrrolidine: The synthesis begins with the formation of the benzylpyrrolidine moiety. This can be achieved through the reaction of pyrrolidine with benzyl chloride under basic conditions.
Synthesis of Piperidine Intermediate: The next step involves the synthesis of the piperidine intermediate. This can be done by reacting 3-methylsulfanylbenzyl chloride with piperidine in the presence of a suitable base.
Coupling Reaction: The final step involves the coupling of the benzylpyrrolidine and piperidine intermediates with a propanamide derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions, and suitable bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpyrrolidin-3-yl)-3-[1-(phenylmethyl)piperidin-4-yl]propanamide
- N-(1-benzylpyrrolidin-3-yl)-3-[1-(4-methylphenyl)piperidin-4-yl]propanamide
- N-(1-benzylpyrrolidin-3-yl)-3-[1-(3-chlorophenyl)piperidin-4-yl]propanamide
Uniqueness
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide is unique due to the presence of the 3-methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3OS/c1-32-26-9-5-8-24(18-26)20-29-15-12-22(13-16-29)10-11-27(31)28-25-14-17-30(21-25)19-23-6-3-2-4-7-23/h2-9,18,22,25H,10-17,19-21H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLLIDODMGMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCC(CC2)CCC(=O)NC3CCN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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